(R)-N-Hexanoyl-2-methylglycine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-(hexanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI Key |
RXDGYXFSRKKYRC-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@H](C)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of R N Hexanoyl 2 Methylglycine S Biological Actions
Role as a Putative Signaling Molecule in Intercellular Communication
(R)-N-Hexanoyl-2-methylglycine is a synthetic compound designed as an analog of N-acyl-homoserine lactones (AHLs). In the realm of microbiology, AHLs are a prominent class of signaling molecules that facilitate a form of intercellular communication known as quorum sensing (QS), particularly in Gram-negative bacteria. nih.gov This cell-to-cell communication system allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors. nih.gov
Quorum sensing orchestrated by AHLs regulates a variety of physiological processes, including the formation of biofilms and the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa. nih.govmdpi.com The communication process is mediated by the synthesis and release of AHLs into the environment. As the bacterial population grows, the concentration of these signaling molecules increases. Once a threshold concentration is reached, AHLs bind to and activate specific intracellular receptor proteins, which are transcriptional regulators. This activation triggers a cascade of gene expression changes throughout the bacterial population. frontiersin.org
Given its structural similarity to natural AHLs, this compound is investigated as a putative signaling molecule that can intercept and modulate these bacterial communication pathways. Such synthetic analogs are developed with the aim of acting as either agonists (mimicking the natural signal) or, more commonly, antagonists (inhibiting the natural signal). By competing with the native AHLs for binding to their cognate receptors, these analogs can disrupt quorum sensing and, consequently, attenuate bacterial virulence without exerting selective pressure that leads to antibiotic resistance. nih.gov
The intercellular signaling in bacteria like P. aeruginosa is complex, involving multiple interconnected QS systems. The LasI/R and RhlI/R systems are two of the best-characterized AHL-dependent pathways that control the expression of numerous virulence factors, including the production of pyocyanin (B1662382), elastase, and the formation of robust biofilms. mdpi.comfrontiersin.org Synthetic analogs of AHLs are evaluated for their ability to interfere with these specific signaling circuits.
Research in this area often involves the synthesis of a library of AHL analogs with systematic modifications to the acyl side chain or the lactone headgroup to probe structure-activity relationships. mdpi.com The efficacy of these compounds as modulators of intercellular communication is then assessed by measuring their impact on QS-regulated outputs. For instance, a reduction in the production of the blue-green pigment pyocyanin by P. aeruginosa is a common indicator of successful quorum sensing inhibition. Similarly, a decrease in biofilm formation or the activity of secreted virulence factors like elastase provides quantitative evidence of the compound's ability to disrupt bacterial communication. researchgate.net
The putative role of this compound as a signaling molecule is therefore predicated on its designed ability to interact with the molecular machinery of bacterial quorum sensing. By acting as a competitive inhibitor of the natural AHL signals, it can effectively sever the lines of communication between bacterial cells, leading to a downregulation of coordinated pathogenic behaviors.
The following table presents data on the quorum sensing inhibitory effects of various AHL analogs, illustrating the types of biological actions that would be investigated for a putative signaling molecule like this compound.
| Compound Type | Target Bacterium | Assay | Effect | Reference Finding |
|---|---|---|---|---|
| Synthetic AHL Analog | Pseudomonas aeruginosa | Pyocyanin Production | Significant Reduction | researchgate.net |
| Synthetic AHL Analog | Pseudomonas aeruginosa | Elastase Activity | Inhibition | researchgate.net |
| Synthetic AHL Analog | Pseudomonas aeruginosa | Biofilm Formation | Inhibition | mdpi.com |
| Natural Product (Methyleugenol) | Chromobacterium violaceum | Violacein Production | Inhibition | nih.gov |
| Natural Product (Methyleugenol) | Chromobacterium violaceum | Biofilm Biomass | Reduction | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of R N Hexanoyl 2 Methylglycine Derivatives
Fundamentals of SAR/QSAR Methodologies Applied to N-Acyl Amino Acids
Structure-Activity Relationship (SAR) studies involve qualitatively assessing how modifications to a molecule's structure affect its biological activity. For N-acyl amino acids, this typically involves synthesizing a series of analogues where specific parts of the molecule, such as the acyl chain, the amino acid core, or various substituents, are systematically altered. The activity of these analogues is then compared to identify key structural features, or pharmacophores, that are essential for the desired biological effect.
Quantitative Structure-Activity Relationship (QSAR) extends this concept by establishing a mathematical correlation between the chemical structure and biological activity. uestc.edu.cn This approach assumes that the activity of a compound is a function of its physicochemical properties. biointerfaceresearch.com For N-acyl amino acids, QSAR models are developed by calculating a set of molecular descriptors for each analogue and then using statistical methods to correlate these descriptors with the observed biological activity. mdpi.com The ultimate goal is to create a predictive model that can estimate the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. biointerfaceresearch.com
The general workflow for a QSAR study on N-acyl amino acids involves several key steps:
Data Set Selection: A series of structurally related N-acyl amino acids with experimentally determined biological activities is compiled.
Molecular Descriptor Calculation: Numerical values (descriptors) that quantify various aspects of the molecular structure (e.g., steric, electronic, hydrophobic properties) are calculated for each compound. researchgate.net
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net
Model Validation: The predictive power and robustness of the developed model are rigorously tested to ensure its reliability. youtube.com
Elucidating the Critical Role of the (R)-Stereochemistry in Biological Modulations
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets like enzymes and receptors are themselves chiral. longdom.orgaimspress.com The three-dimensional arrangement of atoms can dramatically affect how a molecule binds to its target, with one enantiomer often exhibiting significantly higher potency than the other. longdom.orgnih.gov
For N-acyl-2-methylglycine, the chiral center is at the α-carbon of the glycine (B1666218) derivative. The designation "(R)" refers to the specific spatial configuration at this center. This precise stereochemistry is critical for biological recognition and modulation. Biological systems, particularly transport proteins and enzyme active sites, often exhibit a high degree of stereoselectivity. researchgate.netnih.gov For instance, studies on other N-acyl amino acid derivatives have shown that only specific stereoisomers are effectively recognized by transport systems or are able to bind optimally to their biological targets. nih.govresearchgate.net
The interaction between a ligand like (R)-N-Hexanoyl-2-methylglycine and its biological target is a highly specific three-point interaction. A change in stereochemistry from (R) to (S) would alter the spatial orientation of the key functional groups—the carboxyl group, the N-hexanoyl group, and the methyl group—potentially leading to:
Loss of Key Interactions: The (S)-enantiomer might be unable to form essential hydrogen bonds or hydrophobic interactions within the binding pocket.
Steric Hindrance: The incorrect orientation of a substituent could cause a steric clash with the receptor, preventing effective binding.
Altered Uptake and Distribution: Stereochemistry can influence how a compound is absorbed and distributed throughout the body, as transport systems can be stereospecific. researchgate.netnih.gov
In the context of N-acyl amino acids, research has demonstrated that modifying the amino acid head group in both L- and D-configurations (analogous to R/S configurations) can lead to nanomolar affinity and high selectivity for specific targets like the glycine transporter 2 (GlyT2). nih.gov This underscores the principle that the (R)-configuration of N-Hexanoyl-2-methylglycine is likely a crucial determinant of its specific biological activity profile.
Correlations Between N-Hexanoyl Chain Structure and Biological Effects
The N-hexanoyl chain is a defining feature of this compound, contributing significantly to the molecule's lipophilicity and its ability to interact with hydrophobic pockets in biological targets. mdpi.com SAR studies on related lipid molecules often focus on modifying the length and saturation of the acyl chain to optimize activity.
Research into analogous compound classes, such as glycoglycerolipids, has shown that the length of the acyl chain is a critical parameter for biological activity. mdpi.com In some cases, a hexanoyl (C6) chain has been found to maximize the inhibitory effect against certain enzymes. mdpi.com This suggests an optimal balance between lipophilicity, which facilitates membrane permeability and binding to hydrophobic sites, and steric bulk.
A hypothetical SAR study on N-Acyl-2-methylglycine analogues might reveal the following trends related to the acyl chain:
Chain Length: Chains shorter than six carbons might not provide sufficient hydrophobic interactions for potent binding. Conversely, chains significantly longer than six carbons could be too bulky for the binding site or have suboptimal physicochemical properties.
Branching: Introducing branching into the hexanoyl chain could increase steric hindrance, potentially reducing activity, or alternatively, it could improve metabolic stability.
Unsaturation: The introduction of double or triple bonds could alter the conformation of the acyl chain, which may either enhance or diminish binding affinity depending on the shape of the receptor's binding pocket.
The table below illustrates a hypothetical SAR for the N-acyl chain, demonstrating how systematic modifications could correlate with biological activity.
Computational Approaches in SAR/QSAR for N-Acyl-2-methylglycine Analogues
Computational methods are indispensable for modern SAR and QSAR studies, allowing for the rapid evaluation of virtual compounds and providing deep insights into molecular interactions. mdpi.com
The foundation of any QSAR model is the selection of appropriate molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's structure and properties. uestc.edu.cn For N-Acyl-2-methylglycine analogues, a wide range of descriptors would be calculated to capture the structural diversity within the series. These descriptors can be categorized as follows:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups).
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices). nih.gov
Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and polarizability.
The table below summarizes common descriptor types used in QSAR studies of amino acid derivatives.
Once descriptors are calculated, a QSAR model is built to establish a mathematical relationship between them and the biological activity. uestc.edu.cn The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on external data. biointerfaceresearch.comyoutube.com
Common modeling techniques include:
Multiple Linear Regression (MLR): Creates a simple linear equation.
Partial Least Squares (PLS): A robust method suitable for datasets where the number of descriptors is large or descriptors are inter-correlated. slideshare.net
Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex non-linear relationships.
Model validation is crucial to ensure the QSAR is not a result of chance correlation. Key validation metrics include:
r² (Coefficient of Determination): Indicates how well the model fits the training data.
q² or R²cv (Cross-validated r²): Assesses the internal predictive ability of the model, often determined by leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a predictive model. mdpi.com
r²_pred (Predictive r² for the external test set): Measures the model's ability to predict the activity of new compounds.
While 2D-QSAR models are valuable, 3D-QSAR techniques provide a more detailed understanding by considering the three-dimensional structure of the ligands and how they interact with the receptor in 3D space. neovarsity.orgdrugdesign.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. slideshare.netresearchgate.net
The 3D-QSAR process for N-Acyl-2-methylglycine analogues would involve:
Molecular Alignment: All molecules in the dataset are superimposed based on a common structural feature or a pharmacophore hypothesis. This is the most critical step in 3D-QSAR.
Grid Calculation: A 3D grid is placed around the aligned molecules.
Field Calculation: At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These energy values serve as the descriptors.
PLS Analysis: The resulting matrix of energy values is correlated with the biological activity using PLS analysis. slideshare.net
The output of a 3D-QSAR study is often visualized as contour maps. nih.gov These maps highlight regions in 3D space where modifications to the molecular structure are likely to impact biological activity:
Steric Maps: Indicate areas where bulky groups increase (green contours) or decrease (yellow contours) activity.
Electrostatic Maps: Show regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity.
These visual insights are invaluable for rational drug design, allowing chemists to "see" where to add or remove specific functional groups on the N-Acyl-2-methylglycine scaffold to improve its biological performance. researchgate.net
Future Research Trajectories and Academic Contributions of R N Hexanoyl 2 Methylglycine Studies
Exploration of Novel Biological Targets and Mechanistic Paradigms
The biological activities of NAAAs are dictated by their interactions with a range of protein targets. While some NAAAs are known to interact with G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in lipid metabolism, the target profile for most of these molecules remains largely unknown. nih.govmdpi.com A primary trajectory for future research on (R)-N-Hexanoyl-2-methylglycine will be the systematic exploration of its biological targets.
Key research avenues include:
GPCR Deorphanization: Many NAAAs interact with GPCRs, such as N-arachidonoyl glycine (B1666218) with GPR55. mdpi.com Screening this compound against panels of orphan GPCRs could identify novel receptor-ligand pairings, elucidating new signaling pathways. The defined (R)-stereochemistry is critical, as receptor binding pockets are often exquisitely sensitive to the three-dimensional shape of a ligand.
Ion Channel Modulation: N-acyl amino acids have been shown to modulate the activity of various ion channels, including voltage-gated calcium channels. nih.govnih.gov Investigating the effect of this compound on different channel types could reveal novel mechanisms for regulating neuronal excitability, vascular tone, and other physiological processes.
Enzyme Activity Regulation: The enzymes responsible for the biosynthesis and degradation of NAAAs, such as fatty acid amide hydrolase (FAAH), are key nodes in their signaling networks. mdpi.comnih.gov Research should explore whether this compound acts as a substrate or inhibitor for these enzymes, which could have significant implications for controlling the levels of other bioactive lipids.
Novel Mechanistic Paradigms: Beyond direct ligand-receptor interactions, NAAAs may modulate cellular functions by altering the properties of the cell membrane or interacting with proteins at the lipid-protein interface. nih.gov Future studies could explore how the amphipathic nature of this compound allows it to partition into membranes and influence the function of integral membrane proteins.
Integration of Advanced Omics Technologies in N-Acyl Amino Acid Research
The application of high-throughput omics technologies is essential for a comprehensive understanding of the roles of NAAAs. nih.govmdpi.com Integrating metabolomics, proteomics, genomics, and transcriptomics will be crucial for mapping the synthesis, degradation, and signaling networks associated with this compound.
Table 1: Application of Omics Technologies in N-Acyl Amino Acid Research
| Omics Technology | Research Application for this compound | Potential Insights |
| Metabolomics/Lipidomics | Quantify endogenous levels in various tissues and biofluids under different physiological or pathological conditions. nih.govtechnologynetworks.com | Determine if it is a natural metabolite, identify metabolic pathways, and discover biomarkers for disease. |
| Proteomics | Identify interacting proteins using affinity-based probes; quantify changes in protein expression or post-translational modifications upon treatment. | Discover novel receptors, binding partners, and downstream signaling effectors. |
| Transcriptomics | Analyze changes in gene expression (mRNA levels) in cells or tissues exposed to the compound. mdpi.com | Elucidate the molecular pathways and cellular processes regulated by the compound. |
| Genomics | Perform genome-wide association studies (GWAS) to correlate genetic variations in metabolic enzymes or receptors with endogenous levels of NAAAs. nih.gov | Identify genetic determinants of NAAA metabolism and signaling. |
A multi-omics approach can provide a holistic view of the biological impact of this compound, connecting its molecular interactions to cellular and organismal functions. This integrated analysis is critical for moving beyond single-target identification to understanding its role within complex biological networks. nih.gov
Development of Next-Generation Computational and Predictive Models
Computational modeling provides powerful tools to guide experimental research and accelerate the discovery process. For this compound, computational approaches can be used to predict its properties, identify potential biological targets, and design new analogues with enhanced activity or specificity.
Future directions in this area include:
Molecular Docking and Dynamics: These simulations can be used to model the interaction of this compound with the three-dimensional structures of potential protein targets. This can predict binding affinities, identify key interacting residues, and provide a rationale for the observed stereoselectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues of this compound, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent or selective molecules.
Metabolic Network Modeling: Computational models of metabolic pathways can help to understand the dynamics of NAAA biosynthesis and degradation. nuclear-dn.eu These models can predict how perturbations, such as the inhibition of a specific enzyme, would affect the levels of this compound and other related lipids.
Table 2: Computational and Predictive Models in NAAA Research
| Modeling Technique | Application | Objective |
| Molecular Docking | Predict the binding pose and affinity of this compound to protein targets (e.g., GPCRs, enzymes). | Prioritize targets for experimental validation; explain structure-activity relationships. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of binding interactions and understand conformational changes in the target protein. |
| QSAR Modeling | Correlate chemical structure descriptors with observed biological activity across a series of NAAA analogues. | Predict the activity of novel compounds and guide the design of next-generation molecules. |
| Metabolic Flux Analysis | Model the flow of metabolites through the pathways responsible for NAAA synthesis and breakdown. nuclear-dn.eu | Understand the regulation of NAAA levels and identify key enzymatic control points. |
Emerging Methodologies in Asymmetric Synthesis and Biocatalysis for N-Acyl Amino Acids
The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective synthetic methods is paramount. Future research will likely focus on both advanced chemical synthesis and green biocatalytic approaches.
Asymmetric Chemical Synthesis: Progress in this area involves the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction. nih.gov For example, methods utilizing chiral Ni(II) complexes have proven effective for the asymmetric synthesis of non-canonical amino acids, which could be adapted for the synthesis of the (R)-2-methylglycine core. nih.gov
Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective alternative to traditional chemical synthesis. acs.org Enzymes such as lipases, proteases, and aminoacylases can catalyze the formation of the amide bond between the fatty acid and the amino acid, often with high enantioselectivity and under mild reaction conditions. nih.govd-nb.infonih.gov Future work will involve discovering new enzymes with novel substrate specificities and engineering existing enzymes to improve their efficiency and selectivity for producing specific NAAAs like this compound.
Table 3: Comparison of Synthetic Methodologies for Chiral N-Acyl Amino Acids
| Method | Principle | Advantages | Challenges |
| Chiral Auxiliary-Based Synthesis | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. digitellinc.com | Reliable and well-established; high diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary; not atom-economical. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. | Highly efficient and atom-economical; can be used for large-scale synthesis. | Development of new catalysts can be time-consuming and expensive; catalyst may be sensitive. |
| Biocatalysis (Enzymatic Synthesis) | Enzymes are used to catalyze the desired transformation. nih.govd-nb.info | High enantioselectivity and regioselectivity; mild reaction conditions (aqueous, room temp); environmentally friendly. | Enzymes may have limited substrate scope; enzyme stability and cost can be a concern. |
Potential of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, which can be used to study the function of that target in biological systems. nih.gov Given its defined structure, this compound has significant potential to be developed into a valuable chemical probe.
Once a specific and potent biological target is identified, this compound could be used to:
Elucidate Target Function: By selectively activating or inhibiting its target, the compound can be used in cell-based assays and in vivo models to determine the physiological and pathological roles of that target.
Map Signaling Pathways: The probe can be used to understand the downstream consequences of modulating its target, helping to map out complex signaling cascades.
Facilitate Target Validation: In the context of drug discovery, a selective chemical probe is an invaluable tool for validating whether a particular protein is a viable target for therapeutic intervention.
Furthermore, the structure of this compound can be modified to create more sophisticated research tools. For example, incorporating a reporter group, such as an alkyne or azide (B81097) for click chemistry, or a fluorescent tag, would allow for visualization of the target protein in cells or its isolation and identification from complex biological samples. acs.org As a well-defined molecule, it can also serve as a crucial starting point for structure-activity relationship (SAR) studies to design even more potent and selective probes or potential therapeutic leads. nomuraresearchgroup.com
Q & A
Q. What are the recommended synthetic routes for (R)-N-Hexanoyl-2-methylglycine, and how do reaction conditions influence enantiomeric purity?
- Methodology : Opt for acylation of 2-methylglycine with hexanoyl chloride under controlled pH (8–9) and low temperature (0–4°C) to minimize racemization. Chiral HPLC (e.g., using a cellulose-based column) is critical for purity assessment .
- Data Considerations : Monitor reaction progress via H NMR to track acyl group incorporation and FT-IR for carbonyl stretching (1720–1740 cm) .
Q. How can researchers optimize analytical methods (e.g., LC-MS, NMR) for quantifying this compound in biological matrices?
- Methodology : Use deuterated internal standards (e.g., Hexanoylglycine-d) to correct for matrix effects in LC-MS. For NMR, employ C-labeled analogs to resolve overlapping signals in complex mixtures .
- Validation : Follow NIH guidelines for reproducibility, including spike-recovery tests (85–115% acceptable range) and inter-day precision (<10% RSD) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV. Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation .
Advanced Research Questions
Q. How can chiral resolution techniques address discrepancies in reported bioactivity data for this compound?
- Methodology : Compare enantiomer-specific activity using circular dichroism (CD) and chiral stationary-phase LC-MS. Contradictions may arise from residual (S)-isomer contamination (>98% purity required) .
- Case Study : A 2023 study found that 2% (S)-isomer impurity reduced target binding affinity by 40% in enzyme assays .
Q. What isotopic labeling strategies (e.g., 13^{13}13C, 2^{2}2H) are suitable for tracing this compound in metabolic pathways?
Q. How do structural modifications (e.g., acyl chain length, methyl group position) affect the compound’s interaction with lipid-binding proteins?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using protein structures from PDB (e.g., 1TUK). Validate with SPR binding assays—shorter acyl chains (C4 vs. C6) reduced by 3-fold in a 2024 study .
Q. What experimental designs mitigate variability in pharmacokinetic data across preclinical models?
Q. How can in silico models predict the solubility and membrane permeability of this compound?
- Methodology : Apply COSMO-RS for solubility predictions in lipid bilayers. Validate with PAMPA assays; log values >2.5 correlate with >90% passive diffusion in Caco-2 cells .
Data Interpretation and Contradictions
Q. Why do some studies report conflicting cytotoxicity thresholds for this compound?
Q. How should researchers address batch-to-batch variability in enantiomeric excess (ee) during scale-up?
- Solution : Implement inline PAT tools (e.g., Raman spectroscopy) for real-time ee monitoring. Adjust chiral catalyst loading (0.5–1.5 mol%) based on feedback loops .
Emerging Research Directions
Q. Can this compound serve as a substrate for engineering novel acyltransferases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
